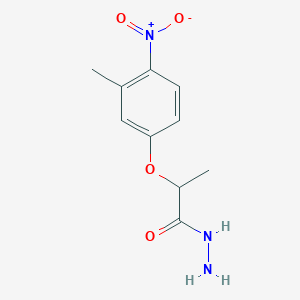

2-(3-Methyl-4-nitrophenoxy)propanohydrazide

CAS No.: 588681-42-9

Cat. No.: VC2012159

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588681-42-9 |

|---|---|

| Molecular Formula | C10H13N3O4 |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 2-(3-methyl-4-nitrophenoxy)propanehydrazide |

| Standard InChI | InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) |

| Standard InChI Key | SZVGSGUFQRLLLX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] |

Introduction

2-(3-Methyl-4-nitrophenoxy)propanohydrazide is an organic compound characterized by its unique functional groups, including a nitro group and a hydrazide moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The compound belongs to the class of hydrazides, which are derived from hydrazine and contain a carbonyl group, and it is also classified as an aromatic compound due to the presence of the phenoxy group .

Synthesis

The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide typically involves several key steps:

-

Nitration of 3-Methylphenol: This step introduces the nitro group onto the phenol ring.

-

Etherification: This process forms the phenoxy linkage.

-

Hydrazinolysis: This step introduces the hydrazide functionality into the molecule.

The reaction conditions for these steps typically involve controlled temperatures and specific solvent systems to optimize yield and purity.

Chemical Reactivity

2-(3-Methyl-4-nitrophenoxy)propanohydrazide exhibits reactivity characteristic of both hydrazides and nitro compounds. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects or modulation of enzymatic activity.

Common Reactions

-

Reduction of the Nitro Group: Can lead to the formation of reactive intermediates.

-

Hydrazide Reactions: Can participate in condensation reactions with carbonyl compounds.

Applications and Research Findings

This compound has several scientific uses, particularly in medicinal chemistry and materials science. Its potential biological activity is influenced by the substituents on the phenoxy ring, affecting its solubility and interaction with biological targets .

Biological Activity

-

Cytotoxic Effects: The nitro group can form reactive intermediates that may interact with cellular components.

-

Enzymatic Modulation: Potential to inhibit or activate specific biochemical pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume